Molecular Weight & Linker Length
H-L-Lys(N3-Gly)-OH (MW 229.24 g·mol⁻¹) provides a single glycine spacer that positions the azido group distal to the lysine α‑carbon. This contrasts with linker‑free H‑Lys(N₃)‑OH (MW 172.1 g·mol⁻¹ for the free base), which places the azide directly on the ε‑amine, and with the longer triglycine analog H‑(Gly)₃‑Lys(N₃)‑OH (MW 343.34 g·mol⁻¹), which extends the azide by approximately 1.2 nm .
| Evidence Dimension | Molecular Weight (Linker Length) |
|---|---|
| Target Compound Data | 229.24 g·mol⁻¹ (C₈H₁₅N₅O₃) |
| Comparator Or Baseline | H‑Lys(N₃)‑OH: 172.1 g·mol⁻¹ (C₆H₁₂N₄O₂); H‑(Gly)₃‑Lys(N₃)‑OH: 343.34 g·mol⁻¹ (C₁₂H₂₁N₇O₅) |
| Quantified Difference | +57.1 g·mol⁻¹ vs. linker‑free; −114.1 g·mol⁻¹ vs. triglycine analog |
| Conditions | Vendor‑reported exact mass; structural characterization by MS and ¹H‑NMR |
Why This Matters
The intermediate molecular weight reflects a linker length that balances steric accessibility for bulky click partners with minimal interference in peptide secondary structure, a critical factor for maintaining bioactivity in conjugated constructs.
